molecular formula C10H20N4O5 B7944144 3-[(4-Methylpiperazin-1-yl)amino]propanamide;oxalic acid

3-[(4-Methylpiperazin-1-yl)amino]propanamide;oxalic acid

Cat. No.: B7944144
M. Wt: 276.29 g/mol
InChI Key: MTRVAXNUFVDVKX-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)amino]propanamide;oxalic acid is a chemical compound that features a piperazine ring substituted with a methyl group and an amide linkage to beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps like crystallization or chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N3-(4-Methylpiperazin-1-yl)-beta-alaninamide exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)aniline
  • 4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide

Uniqueness

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide is unique due to its specific substitution pattern and the presence of the beta-alanine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)amino]propanamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O.C2H2O4/c1-11-4-6-12(7-5-11)10-3-2-8(9)13;3-1(4)2(5)6/h10H,2-7H2,1H3,(H2,9,13);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRVAXNUFVDVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NCCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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